molecular formula C21H28O2 B1683150 Tibolone CAS No. 5630-53-5

Tibolone

Número de catálogo: B1683150
Número CAS: 5630-53-5
Peso molecular: 312.4 g/mol
Clave InChI: WZDGZWOAQTVYBX-XOINTXKNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tibolone is a synthetic steroid with a complex pharmacological profile, acting as a prodrug for metabolites that exhibit tissue-selective estrogenic, progestogenic, and androgenic activities . Its primary research applications focus on the study of menopausal hormone therapy and postmenopausal osteoporosis . Researchers value this compound for its unique tissue-specific effects, which appear to produce desirable estrogenic actions in tissues like bone and vagina, while potentially minimizing effects in the breast and endometrium . This selectivity is theorized to result from intracrine metabolism, where tissue-specific enzymes convert this compound into active metabolites with different receptor affinities . The compound's mechanism of action involves its breakdown into three primary metabolites: the 3α- and 3β-hydroxy metabolites, which act as agonists of the estrogen receptor, and the Δ4-isomer, which acts as an agonist of the progesterone and androgen receptors . This multifaceted activity allows researchers to investigate the interplay of multiple hormonal pathways in a single compound. In preclinical and clinical studies, this compound has been shown to alleviate menopausal vasomotor symptoms, prevent bone loss, improve vaginal atrophy, and exert positive effects on mood and sexual function, the latter potentially linked to its androgenic properties . Important safety considerations from its clinical history note it is unsuitable for individuals with a history of breast cancer, cerebrovascular events, or endometrial cancer risk . This product is supplied for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. All handling and experimentation must be conducted by trained professionals in accordance with applicable safety regulations.

Propiedades

IUPAC Name

(7R,8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-4-21(23)10-8-18-19-13(2)11-14-12-15(22)5-6-16(14)17(19)7-9-20(18,21)3/h1,13,17-19,23H,5-12H2,2-3H3/t13-,17-,18+,19-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDGZWOAQTVYBX-XOINTXKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CCC(=O)C2)C3C1C4CCC(C4(CC3)C)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C(CCC(=O)C2)[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023667
Record name Tibolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.1 g/L
Record name Tibolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09070
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

5630-53-5
Record name Tibolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5630-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tibolone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005630535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tibolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09070
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tibolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tibolone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.609
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIBOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF9X0205V2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Métodos De Preparación

La síntesis de tibolona implica varios pasos clave:

Los métodos de producción industrial suelen seguir rutas sintéticas similares, pero se optimizan para la producción a gran escala.

Análisis De Reacciones Químicas

La tibolona se somete a diversas reacciones químicas, que incluyen:

    Oxidación: La tibolona se puede oxidar para formar diferentes metabolitos.

    Reducción: Las reacciones de reducción pueden convertir la tibolona en sus derivados hidroxilados.

    Sustitución: Las reacciones de sustitución pueden ocurrir en varias posiciones de la molécula de tibolona.

Los reactivos comunes utilizados en estas reacciones incluyen gas acetileno, anhídrido acético, cloruro de acetilo y reactivos de metilación . Los principales productos formados a partir de estas reacciones incluyen 3α-hidroxi-tibolona, 3β-hidroxi-tibolona y Δ4-tibolona .

Aplicaciones Científicas De Investigación

Management of Menopausal Symptoms

Tibolone is primarily prescribed to alleviate menopausal symptoms such as hot flashes, night sweats, and mood disturbances. Clinical trials have demonstrated its effectiveness compared to placebo:

StudyParticipantsDurationOutcomeEffectiveness
Rymer et al., 1994462 yearsVasomotor symptomsSignificant reduction
Berning et al., 1996672 yearsHot flashesGreater efficacy than placebo

In a meta-analysis of 46 randomized controlled trials involving nearly 20,000 women, this compound showed a significant reduction in vasomotor symptoms (standard mean difference -0.99) compared to placebo .

Bone Health and Osteoporosis Prevention

This compound has been shown to prevent bone loss and maintain bone mineral density in postmenopausal women. A systematic review indicated that this compound significantly increased bone mineral density at the lumbar spine and femoral neck:

StudyThis compound DoseBMD Increase (12 months)Measurement Site
Rymer et al., 19942.5 mg4.85%Lumbar spine
Berning et al., 19961.25 mg3.1%Femoral neck

In long-term studies, this compound reduced the risk of vertebral fractures by approximately 45% compared to placebo .

Cancer Risk Management

The potential role of this compound in cancer prevention has been a subject of research. Notably, the Million Women Study indicated that this compound was associated with a decreased risk of invasive breast cancer (relative hazard 0.32) and colon cancer (relative hazard 0.31) among postmenopausal women . However, an increased risk of stroke was noted (relative hazard 2.19), leading to cautious use in certain populations.

Endometrial Safety

Unlike traditional hormone replacement therapies, this compound does not induce endometrial hyperplasia or carcinoma, making it a safer alternative for women concerned about endometrial health . Studies have shown that this compound is associated with better vaginal bleeding profiles compared to conjugated equine estrogens combined with medroxyprogesterone acetate.

Case Study: this compound in Older Postmenopausal Women

In a clinical trial involving older postmenopausal women (aged ≥70), this compound was administered at a dose of 125 mg daily for three years. The study found significant reductions in both vertebral and nonvertebral fractures, with an absolute risk reduction of 8.6 per 1000 person-years for vertebral fractures . Despite concerns about increased stroke risk, the benefits in fracture prevention were substantial.

Case Study: this compound's Impact on Sexual Function

Research has also explored this compound's effects on sexual function in postmenopausal women. A study reported improvements in sexual desire and satisfaction among women treated with this compound compared to those receiving placebo . This aspect underscores the multifaceted benefits of this compound beyond mere symptom relief.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Bone Health: Tibolone vs. Estrogen

Aspect This compound Estrogen/Progestogen Therapy Reference
Bone Mineral Density (BMD) Similar efficacy in preventing bone loss (RR = 0.59 for vertebral fractures) Comparable BMD improvement but higher endometrial cancer risk
Safety Increased stroke risk (RR = 2.3 after 2.75 years) Higher thromboembolic risk with oral estrogen

Key Study : The LIFT trial demonstrated this compound’s vertebral fracture reduction but halted due to stroke risk, highlighting its risk-benefit trade-off compared to estrogen .

Neuroprotection: this compound vs. ERβ Agonists

This compound mimics ERβ agonists (e.g., DPN) in neuroprotection:

  • ERβ antagonism (via PHTPP) abolishes these effects, confirming ERβ-mediated pathways .

Differentiation : this compound’s androgenic metabolites (Δ4-tibolone) may provide additional benefits for cognitive function, unlike pure ERβ agonists .

Metabolic and Cardiovascular Effects: this compound vs. HRT

Parameter This compound Conventional HRT Reference
Lipid Profile Reduces HDL-C (~30%) and triglycerides (~15%); neutral effect on LDL-C Estrogen increases HDL-C; progestins may negate benefits
Fibrinolysis Enhances fibrinolysis (↓ tissue plasminogen activator, PAI-1) Mixed effects depending on progestogen type
Weight/Body Fat Reduces fat mass without altering body weight Variable effects; may increase breast density

Clinical Implication: this compound’s HDL-C reduction contrasts with estrogen’s cardioprotective lipid effects but is counterbalanced by enhanced fibrinolysis .

Breast Cancer Risk: this compound vs. Norethisterone

  • This compound and metabolites (Org 4094, Org 30,126) inhibit estrone sulfatase activity in MCF-7/T-47D cells by 70–90%, reducing local estrogen synthesis .
  • Norethisterone shows weaker inhibition (20–60%), suggesting this compound’s superior antisulfatase activity .

Contrast : this compound’s dual ER modulation (estrogenic metabolites in bone vs. antisulfatase activity in breast) may lower breast cancer risk compared to traditional HRT .

Pharmacokinetics: this compound vs. Estradiol

  • This compound’s pharmacokinetics are unaffected by renal impairment or age (45–75 years), unlike estradiol, which requires dose adjustments in hepatic dysfunction .
  • Bioequivalence between 1.25 mg and 2.5 mg doses allows flexible dosing without efficacy loss .

Actividad Biológica

Tibolone is a synthetic steroid compound primarily used in hormone replacement therapy (HRT) for postmenopausal women. Its biological activity stems from its metabolites, which exhibit estrogenic, progestogenic, and androgenic effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, safety profile, and relevant case studies.

This compound is metabolized into three main active metabolites: 3α-hydroxythis compound (3α-OH-tibolone), 3β-hydroxythis compound (3β-OH-tibolone), and the Δ4-isomer. Each metabolite interacts differently with hormone receptors:

  • 3α-OH-tibolone : Binds selectively to estrogen receptors (ER), exerting estrogen-like effects on tissues such as bone and the vaginal epithelium.
  • 3β-OH-tibolone : Also binds to ER but has a more pronounced effect on progestin receptors (PR).
  • Δ4-isomer : Exhibits activity at both PR and androgen receptors (AR), contributing to its multifaceted hormonal effects .

Clinical Efficacy

This compound has been evaluated in numerous randomized controlled trials (RCTs) for its efficacy in treating menopausal symptoms and its impact on bone health. Key findings include:

  • Vasomotor Symptoms : this compound significantly reduces hot flashes and night sweats compared to placebo, with a standardized mean difference (SMD) of -0.99 .
  • Bone Health : this compound has been shown to decrease the risk of vertebral fractures by 45% over three years compared to placebo . The results from a clinical trial are summarized in the following table:
OutcomeThis compound GroupPlacebo GroupRelative Hazard (95% CI)P Value
New Vertebral Fractures70 cases126 cases0.55 (0.41 to 0.74)<0.001
Nonvertebral Fractures122 cases166 cases0.74 (0.58 to 0.93)0.01
Breast Cancer Incidence6 cases19 cases0.32 (0.13 to 0.80)0.02

Safety Profile

While this compound is effective for managing menopausal symptoms, it poses certain risks:

  • Cancer Risks : The Million Women Study indicated an increased risk of breast cancer associated with long-term use of this compound .
  • Cardiovascular Events : There is a potential increase in stroke risk; however, data remains inconclusive regarding cardiovascular safety .
  • Thromboembolic Events : The incidence of venous thromboembolic events was comparable between this compound and placebo groups .

Case Studies

  • Case Study on Endometrial Safety :
    A study involving postmenopausal women treated with this compound showed a thinner endometrium compared to those treated with traditional estrogen therapies, indicating a potentially safer profile regarding endometrial hyperplasia .
  • Impact on Sexual Function :
    In clinical trials focusing on sexual health, this compound improved libido and sexual satisfaction among postmenopausal women compared to placebo, highlighting its positive effects beyond menopausal symptom relief .

Q & A

Basic Research Questions

Q. What is the evidence for tibolone's efficacy in managing vasomotor symptoms compared to placebo or hormone therapy (HT)?

  • Methodological Approach : Analyze RCTs comparing this compound vs. placebo/HT using standardized metrics like standardized mean difference (SMD) for symptom severity. For example, this compound showed moderate efficacy (SMD: -0.61 to -0.99) but sensitivity analyses revealed attrition bias impacts results . Stratify trials by dosage (e.g., 2.5 mg/day) and duration to isolate confounding variables.

Q. How does this compound influence unscheduled vaginal bleeding in postmenopausal women?

  • Data Analysis : Pool data from RCTs to calculate odds ratios (OR). This compound increases bleeding likelihood vs. placebo (OR: 2.75–2.79) but reduces it compared to combined HT (OR: 0.32), suggesting progestogenic activity moderates endometrial effects . Use meta-regression to adjust for baseline bleeding risk.

Q. What are this compound's tissue-specific mechanisms of action?

  • Experimental Design : Investigate this compound's metabolites (δ-4 this compound, 3α/β-hydroxy this compound) via receptor-binding assays. δ-4 this compound activates androgen/progesterone receptors, while 3α/β-hydroxy metabolites exhibit estrogenic effects via ERα/β . Use in vitro models (e.g., endometrial/breast cell lines) to map tissue-specific responses.

Q. Does this compound preserve bone mineral density (BMD) in osteoporosis?

  • Trial Design : Conduct dual-energy X-ray absorptiometry (DXA) in RCTs with osteoporotic cohorts. This compound reduces vertebral/nonvertebral fractures (HR: 0.55–0.74) via anti-resorptive effects, independent of estrogenic endometrial stimulation . Compare with bisphosphonates to assess relative efficacy.

Q. What are this compound's effects on lipid profiles and cardiovascular risk?

  • Biomarker Analysis : Measure HDL-C (↓30%), total cholesterol (↓15%), and fibrinolytic markers (e.g., tissue plasminogen activator ↓30%). While lipid changes suggest cardiovascular risk, increased fibrinolysis may offset thromboembolic risks . Use longitudinal cohorts to correlate biomarkers with clinical endpoints.

Advanced Research Questions

Q. How do contradictory findings on this compound's breast cancer risk arise between RCTs and observational studies?

  • Contradiction Analysis : RCTs (e.g., LIFT study) report reduced breast cancer risk (HR: 0.32) in osteoporotic women, while observational studies suggest increased risk due to lead-time bias (e.g., screening disparities) . Design case-control studies with matched screening protocols and adjust for confounders like prior HRT use.

Q. How do this compound's polymorphic forms (I and II) impact drug formulation and bioavailability?

  • Pharmaceutical Methodology : Use powder X-ray diffraction (PXRD) and ATR-FTIR to characterize polymorphs. Form II has higher solubility (1.38× in pH 4.5 buffer) but lower dissolution rates due to excipient interactions, necessitating strict polymorphic quality control for tablet stability .

Q. What neuroprotective mechanisms does this compound exhibit in glial cells?

  • In Vitro Models : Expose astrocytes to oxygen-glucose deprivation (OGD) and measure mitochondrial membrane potential. This compound preserves mitochondrial function via ERβ activation, reducing pro-inflammatory cytokines (IL-6, IL-1β) and miR-155-3p expression . Validate with siRNA knockdown of ERβ.

Q. How can methodological biases in this compound trials be mitigated?

  • Statistical Strategies : Address attrition bias via intention-to-treat (ITT) analysis and multiple imputation. For RCTs with early termination (e.g., LIFT study due to stroke risk), use inverse probability weighting to adjust for incomplete follow-up .

Q. What explains this compound's divergent effects on stroke risk vs. cardiovascular biomarkers?

  • Pathway Analysis : Despite favorable lipid/fibrinolytic changes, this compound increases stroke risk (HR: 2.19) in older populations. Conduct Mendelian randomization studies to explore genetic susceptibility (e.g., thrombophilia mutations) and hemodynamic monitoring in high-risk subgroups .

Methodological Recommendations

  • For contradictory data : Perform stratified meta-analyses by study design (RCT vs. observational) and adjust for screening frequency .
  • For polymorphism studies : Use dissolution testing per USP guidelines and HPLC to monitor tablet stability .
  • For neuroprotection : Combine RNA-seq with functional assays (e.g., Seahorse analysis) to map ERβ-mediated pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tibolone
Reactant of Route 2
Tibolone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.